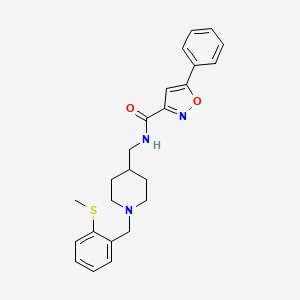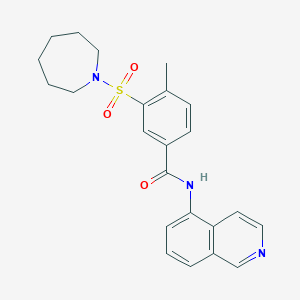
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound belonging to the class of isoxazole derivatives. This compound is notable for its structural complexity, which combines elements of piperidine, benzyl, methylthio, and isoxazole groups. Its unique arrangement of these groups confers specific chemical and biological properties, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step reactions:
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the benzyl piperidine intermediate by reacting 2-(methylthio)benzyl chloride with piperidine under basic conditions.
Step 2: Alkylation of the piperidine nitrogen with formaldehyde and a halogenated isoxazole derivative to introduce the isoxazole group.
Step 3: Acylation of the resultant compound with a suitable acyl chloride to introduce the carboxamide function.
Industrial Production Methods:
In industrial settings, this synthesis might be scaled up using optimized reaction conditions, including automated processes for precise control of temperature, pressure, and reagent addition. High-pressure reactors and continuous flow systems can enhance reaction rates and yields.
Analyse Des Réactions Chimiques
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions:
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfone or sulfoxide under controlled conditions.
Reduction: The nitro group (if present) on the isoxazole ring can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution due to the activating effect of the methylthio group.
Common Reagents and Conditions:
Oxidation with hydrogen peroxide or peracids.
Reduction using catalytic hydrogenation or metal hydrides.
Substitution reactions can be facilitated by Lewis acids or transition metal catalysts.
Major Products Formed:
Sulfones and sulfoxides from oxidation.
Amines from reduction.
Various substituted derivatives of the benzyl group from electrophilic aromatic substitution.
Applications De Recherche Scientifique
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry:
Used as a building block in organic synthesis for designing new molecules with potential bioactivity.
Biology:
Studied for its interactions with biological macromolecules such as proteins and nucleic acids, which can provide insights into biochemical pathways and mechanisms.
Medicine:
Investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Its structural motifs suggest it could interact with specific receptors or enzymes.
Industry:
Utilized in the development of new materials, such as polymers and resins, where its specific functional groups can impart desired physical and chemical properties.
Mécanisme D'action
The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide can vary based on its application:
Molecular Targets:
It may interact with specific enzymes or receptors, depending on its pharmacological activity. For example, the piperidine and isoxazole moieties might interact with G-protein coupled receptors or ion channels.
Pathways Involved:
Its biochemical activity could involve modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids, affecting gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxylate: This ester analogue differs by the substitution of the carboxamide group with a carboxylate ester, which can alter its reactivity and biological activity.
N-(4-benzylpiperidin-1-ylmethyl)-5-phenylisoxazole-3-carboxamide: This compound lacks the methylthio group, which can significantly change its chemical properties and interactions.
N-(4-piperidinylmethyl)-5-phenylisoxazole-3-carboxamide: This simpler analogue can serve as a basis for understanding the contribution of the benzyl and methylthio groups to the compound’s overall behavior.
Propriétés
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-30-23-10-6-5-9-20(23)17-27-13-11-18(12-14-27)16-25-24(28)21-15-22(29-26-21)19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOYPVUDQRMKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791200.png)


![N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2791204.png)
![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)methyl)carbamate](/img/structure/B2791206.png)
![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)
![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)



![8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline](/img/structure/B2791217.png)
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)


